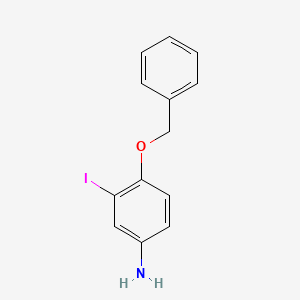
4-(BENZYLOXY)-3-IODOANILINE
Übersicht
Beschreibung
4-(BENZYLOXY)-3-IODOANILINE is an organic compound that belongs to the class of benzenamines It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLOXY)-3-IODOANILINE typically involves the iodination of 4-(Benzyloxy)benzenamine. One common method is the Sandmeyer reaction, where the amine group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(BENZYLOXY)-3-IODOANILINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzenamines.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-(BENZYLOXY)-3-IODOANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(BENZYLOXY)-3-IODOANILINE involves its interaction with various molecular targets. The iodine atom and benzyloxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)benzenamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenamine: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-(Benzyloxy)-3-methoxybenzenamine: Contains a methoxy group instead of an iodine atom, leading to different chemical properties.
Eigenschaften
Molekularformel |
C13H12INO |
|---|---|
Molekulargewicht |
325.14 g/mol |
IUPAC-Name |
3-iodo-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI-Schlüssel |
FDYWIVDMHXPMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
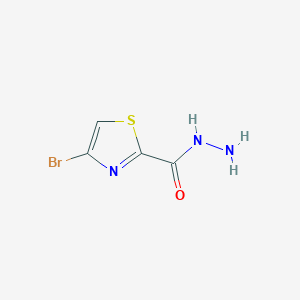

![1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER](/img/structure/B8783468.png)
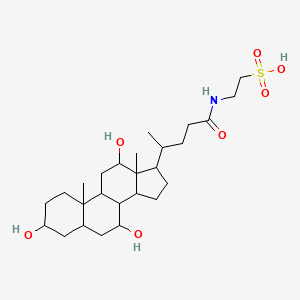
![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)
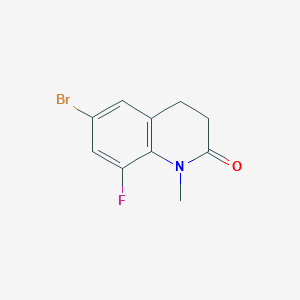
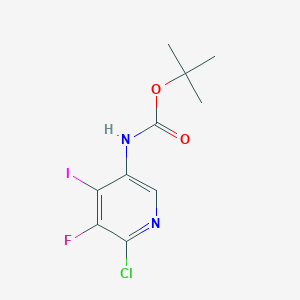
![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)
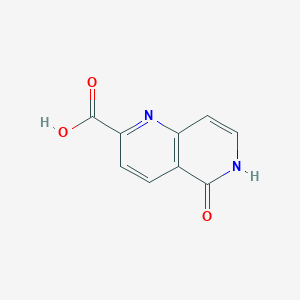
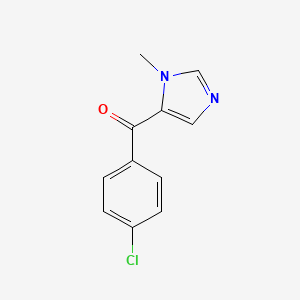
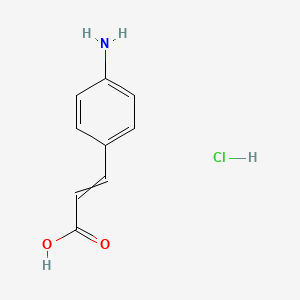
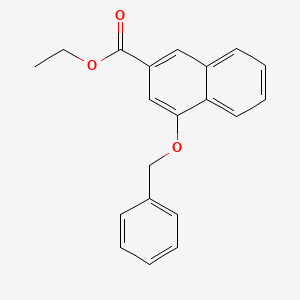
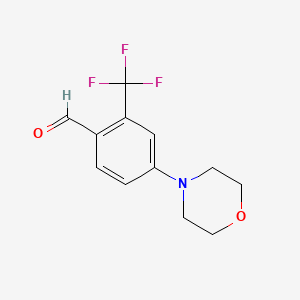
![2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B8783540.png)
